molecular formula C24H16ClN3O2 B11591229 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)quinoline

4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)quinoline

Cat. No.: B11591229
M. Wt: 413.9 g/mol
InChI Key: CZXUBJVIOXMCKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)quinoline is a heterocyclic compound that contains both oxadiazole and quinoline moieties.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)quinoline involves its interaction with cellular targets such as enzymes and receptors. The oxadiazole moiety is known to interact with microbial enzymes, inhibiting their activity and leading to antimicrobial effects . The quinoline moiety can intercalate with DNA, disrupting the replication process and leading to anticancer effects .

Properties

Molecular Formula

C24H16ClN3O2

Molecular Weight

413.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)quinolin-4-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C24H16ClN3O2/c1-29-18-12-8-15(9-13-18)22-14-20(19-4-2-3-5-21(19)26-22)24-27-23(28-30-24)16-6-10-17(25)11-7-16/h2-14H,1H3

InChI Key

CZXUBJVIOXMCKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NC(=NO4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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